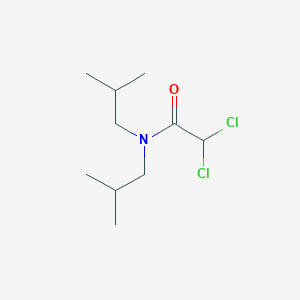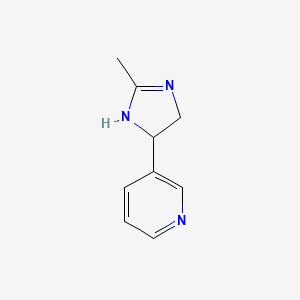
2-Methyl-5-(3-pyridyl)-2-imidazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-pyridyl)-2-imidazoline is a heterocyclic organic compound that features both an imidazoline ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridylacetonitrile with ethylenediamine under acidic conditions to form the imidazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-Methyl-5-(3-pyridyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides of the imidazoline and pyridine rings.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolines and pyridines depending on the reagents used.
科学研究应用
2-Methyl-5-(3-pyridyl)-2-imidazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Methyl-5-(3-pyridyl)-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-5-(3-pyridyl)-2-imidazolidine: A reduced form of the imidazoline compound.
3-Pyridylacetonitrile: A precursor used in the synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline.
2-Methyl-5-(3-pyridyl)-2-oxazoline: A structurally similar compound with an oxazoline ring instead of an imidazoline ring.
Uniqueness
This compound is unique due to its specific combination of an imidazoline ring and a pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-(2-methyl-4,5-dihydro-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C9H11N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-5,9H,6H2,1H3,(H,11,12) |
InChI 键 |
AIVNTPOJBXFBPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCC(N1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


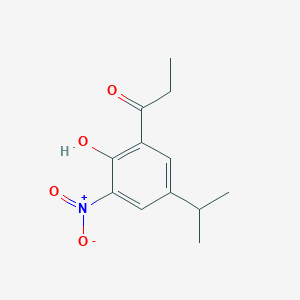
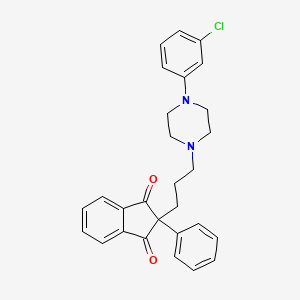
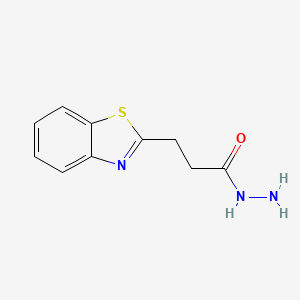
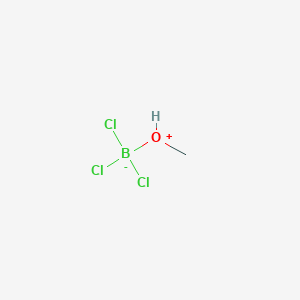
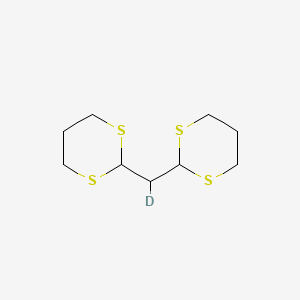
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
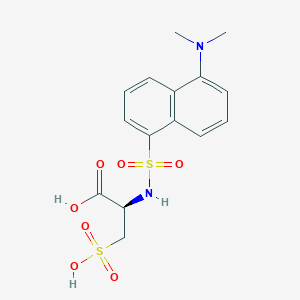


![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)

